molecular formula C29H35FN8O4 B10836945 methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate

methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate

Katalognummer B10836945
Molekulargewicht: 578.6 g/mol
InChI-Schlüssel: FGLBTUNMAVXKMV-LMNXFLSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “US8987457, 198” is a ring-substituted N-pyridinyl amide, primarily recognized for its role as a kinase inhibitor. This compound has been developed and patented by Novartis AG and is known for its potential therapeutic applications, particularly in the treatment of various diseases where kinase inhibition is beneficial .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “US8987457, 198” involves several key steps:

    Formation of the Pyridinyl Amide Core: The synthesis begins with the formation of the pyridinyl amide core. This is typically achieved through a condensation reaction between a pyridine derivative and an amine.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired substituents on the pyridine ring. These reactions often involve halogenation, nitration, and subsequent reduction steps.

    Final Assembly: The final step involves the coupling of the substituted pyridine with an appropriate amine to form the N-pyridinyl amide structure.

Industrial Production Methods

Industrial production of “US8987457, 198” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

“US8987457, 198” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like chlorine and bromine, as well as nitrating agents like nitric acid, are commonly employed.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.

Wissenschaftliche Forschungsanwendungen

“US8987457, 198” has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of “US8987457, 198” involves the inhibition of kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, “US8987457, 198” can modulate cellular signaling pathways, leading to therapeutic effects in diseases where kinase activity is dysregulated .

Vergleich Mit ähnlichen Verbindungen

“US8987457, 198” can be compared with other kinase inhibitors, such as:

The uniqueness of “US8987457, 198” lies in its specific ring-substituted N-pyridinyl amide structure, which provides distinct binding properties and inhibitory effects compared to other kinase inhibitors.

Eigenschaften

Molekularformel

C29H35FN8O4

Molekulargewicht

578.6 g/mol

IUPAC-Name

methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C29H35FN8O4/c1-15(2)34-27(39)17-5-6-19(30)18(11-17)22-8-7-20(31)26(35-22)28(40)36-23-12-33-10-9-24(23)38-13-16(3)25(21(32)14-38)37-29(41)42-4/h5-12,15-16,21,25H,13-14,31-32H2,1-4H3,(H,34,39)(H,36,40)(H,37,41)/t16-,21+,25-/m0/s1

InChI-Schlüssel

FGLBTUNMAVXKMV-LMNXFLSBSA-N

Isomerische SMILES

C[C@H]1CN(C[C@H]([C@H]1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N

Kanonische SMILES

CC1CN(CC(C1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.